4-Amino-5-(4-aminophenyl)-2-methylpentanoic acid
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Overview
Description
4-Amino-5-(4-aminophenyl)-2-methylpentanoic acid is an organic compound that features both amino and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-(4-aminophenyl)-2-methylpentanoic acid typically involves multi-step organic reactions One common method includes the condensation of appropriate starting materials under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound might involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-(4-aminophenyl)-2-methylpentanoic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted amines or amides.
Scientific Research Applications
4-Amino-5-(4-aminophenyl)-2-methylpentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound can be used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 4-Amino-5-(4-aminophenyl)-2-methylpentanoic acid exerts its effects involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-phenyl-2-methylpentanoic acid
- 4-Amino-5-(4-hydroxyphenyl)-2-methylpentanoic acid
- 4-Amino-5-(4-methoxyphenyl)-2-methylpentanoic acid
Uniqueness
4-Amino-5-(4-aminophenyl)-2-methylpentanoic acid is unique due to the presence of two amino groups, which can enhance its reactivity and binding affinity in various chemical and biological contexts. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H18N2O2 |
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Molecular Weight |
222.28 g/mol |
IUPAC Name |
4-amino-5-(4-aminophenyl)-2-methylpentanoic acid |
InChI |
InChI=1S/C12H18N2O2/c1-8(12(15)16)6-11(14)7-9-2-4-10(13)5-3-9/h2-5,8,11H,6-7,13-14H2,1H3,(H,15,16) |
InChI Key |
JPGXUEFAQWNCEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(CC1=CC=C(C=C1)N)N)C(=O)O |
Origin of Product |
United States |
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